molecular formula C16H18N4O B11487819 5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11487819
M. Wt: 282.34 g/mol
InChI Key: QGQRNBCIIMBJCD-UHFFFAOYSA-N
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Description

5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, a benzylamino group, a methoxymethyl group, a methyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Functional Groups: The amino, benzylamino, methoxymethyl, methyl, and carbonitrile groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct placement of each group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: This compound has a similar pyridine ring structure but with different substituents.

    5-Amino-1,2,3-triazoles: These compounds share the amino group but have a different ring structure.

Uniqueness

5-Amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

5-amino-2-(benzylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H18N4O/c1-11-15(18)14(10-21-2)13(8-17)16(20-11)19-9-12-6-4-3-5-7-12/h3-7H,9-10,18H2,1-2H3,(H,19,20)

InChI Key

QGQRNBCIIMBJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NCC2=CC=CC=C2)C#N)COC)N

Origin of Product

United States

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